molecular formula C6H12S B081051 Propane, 2-(ethenylthio)-2-methyl- CAS No. 14094-13-4

Propane, 2-(ethenylthio)-2-methyl-

Cat. No. B081051
CAS RN: 14094-13-4
M. Wt: 116.23 g/mol
InChI Key: QBBBUPLGCPJGMC-UHFFFAOYSA-N
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Description

Propane, 2-(ethenylthio)-2-methyl-, also known as PETM, is an organic compound with the chemical formula C6H12S. It is a colorless liquid that is used in various scientific research applications. PETM is synthesized through a simple method that involves the reaction between 2-methylpropene and hydrogen sulfide gas.

Mechanism Of Action

Propane, 2-(ethenylthio)-2-methyl- acts as a nucleophile in chemical reactions, meaning it donates an electron pair to an electrophile. This makes it useful in reactions such as nucleophilic substitution and addition reactions. Propane, 2-(ethenylthio)-2-methyl- also acts as a solvent, which can facilitate chemical reactions by dissolving reactants and products.

Biochemical And Physiological Effects

Propane, 2-(ethenylthio)-2-methyl- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and can cause skin irritation and respiratory problems in humans. It is important to handle Propane, 2-(ethenylthio)-2-methyl- with care and follow proper safety protocols when working with it.

Advantages And Limitations For Lab Experiments

Propane, 2-(ethenylthio)-2-methyl- has several advantages for lab experiments, including its low toxicity, high reactivity, and low cost. However, it also has limitations, such as its low boiling point, which can make it difficult to handle, and its potential for skin and respiratory irritation.

Future Directions

There are several future directions for research on Propane, 2-(ethenylthio)-2-methyl-, including its potential use in the production of renewable energy sources, such as biofuels. Propane, 2-(ethenylthio)-2-methyl- could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the biochemical and physiological effects of Propane, 2-(ethenylthio)-2-methyl- and its potential applications in various fields.
In conclusion, Propane, 2-(ethenylthio)-2-methyl- is an organic compound that is used in various scientific research applications. It is synthesized through a simple method and acts as a nucleophile in chemical reactions. Propane, 2-(ethenylthio)-2-methyl- has advantages and limitations for lab experiments and has potential future applications in renewable energy, pharmaceuticals, and agrochemicals. It is important to handle Propane, 2-(ethenylthio)-2-methyl- with care and follow proper safety protocols when working with it.

Synthesis Methods

Propane, 2-(ethenylthio)-2-methyl- is synthesized through the reaction between 2-methylpropene and hydrogen sulfide gas. The reaction takes place at room temperature and pressure and is catalyzed by a strong acid such as sulfuric acid. The product is then purified through distillation to obtain pure Propane, 2-(ethenylthio)-2-methyl-.

Scientific Research Applications

Propane, 2-(ethenylthio)-2-methyl- is used in various scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a starting material for the synthesis of other organic compounds. It is also used in the production of polymers, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

2-ethenylsulfanyl-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-5-7-6(2,3)4/h5H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBBUPLGCPJGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161497
Record name Propane, 2-(ethenylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane, 2-(ethenylthio)-2-methyl-

CAS RN

14094-13-4
Record name Propane, 2-(ethenylthio)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-(ethenylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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